molecular formula C20H19N3O2 B10985033 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B10985033
M. Wt: 333.4 g/mol
InChI Key: USTWNUAPMILQTQ-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide group can be introduced by reacting the indole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 5-methoxy and N-(1-methyl-1H-indol-4-yl) groups in 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide may confer unique biological and chemical properties, making it distinct from other similar compounds. These structural features could influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C20H19N3O2/c1-22-10-9-16-17(4-3-5-19(16)22)21-20(24)13-23-11-8-14-12-15(25-2)6-7-18(14)23/h3-12H,13H2,1-2H3,(H,21,24)

InChI Key

USTWNUAPMILQTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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